4-benzyl-N'-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

4-Benzyl-N'-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide (CAS 524057-32-7) is a synthetic small molecule with the molecular formula C19H25N5 and a molecular weight of 323.44 g/mol. It belongs to the piperidine-1-carboximidamide class, characterized by a piperidine core featuring a 4-benzyl substitution and an N'-(4,6-dimethylpyrimidin-2-yl) group.

Molecular Formula C19H25N5
Molecular Weight 323.444
CAS No. 524057-32-7
Cat. No. B2410461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzyl-N'-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide
CAS524057-32-7
Molecular FormulaC19H25N5
Molecular Weight323.444
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N=C(N)N2CCC(CC2)CC3=CC=CC=C3)C
InChIInChI=1S/C19H25N5/c1-14-12-15(2)22-19(21-14)23-18(20)24-10-8-17(9-11-24)13-16-6-4-3-5-7-16/h3-7,12,17H,8-11,13H2,1-2H3,(H2,20,21,22,23)
InChIKeyWFROMEGOURCVLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Benzyl-N'-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide (CAS 524057-32-7): Procurement-Relevant Chemical Profile


4-Benzyl-N'-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide (CAS 524057-32-7) is a synthetic small molecule with the molecular formula C19H25N5 and a molecular weight of 323.44 g/mol . It belongs to the piperidine-1-carboximidamide class, characterized by a piperidine core featuring a 4-benzyl substitution and an N'-(4,6-dimethylpyrimidin-2-yl) group . Commercially, it is supplied as a research chemical with typical purities of 95% or 98%, and it is utilized as a building block in medicinal chemistry and as a biochemical probe . While its specific biological profile is not yet fully elucidated in primary literature, its distinct dual-substitution pattern differentiates it from simpler piperidine carboximidamide analogs, making it a candidate for research programs exploring structure-activity relationships (SAR) around kinase inhibition or G-protein-coupled receptor modulation.

Why Generic Substitution Fails for 524057-32-7: Structural Specificity Drives Functional Divergence


The scientific selection of 4-benzyl-N'-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide over its closest analogs hinges on the compound's unique dual-substitution architecture. The simplest analog, N'-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide, lacks the 4-benzyl group, which is known in related piperidine series to be critical for hydrophobic pocket binding and selectivity for targets such as monoamine transporters [1]. Conversely, 4-benzylpiperidine-1-carboximidamide, which omits the dimethylpyrimidine moiety, acts as a non-selective monoamine releasing agent (EC50 of 41.4 nM for norepinephrine), whereas the appended pyrimidine ring in the target compound is anticipated to redirect binding toward kinase domains (e.g., Pim kinases) or other ATP-binding pockets, as suggested by patent literature on analogous aminopyrimidine scaffolds [2]. Simply interchanging these analogs would therefore swap a monoamine-releasing pharmacological profile for a kinase-directed one, undermining reproducibility in any SAR or target-validation study. The specific combination of the lipophilic 4-benzylpiperidine anchor and the 4,6-dimethylpyrimidin-2-yl hydrogen-bonding/donor-acceptor motif is what defines the target compound's putative interaction space, and substitution with a close but structurally incomplete analog would likely result in a loss of target affinity or a complete change in target class.

Quantitative Differentiation Evidence: 524057-32-7 Versus Closest Analogs and Alternatives


Structural Differentiation: The 4-Benzyl Group Confers Lipophilic Bulk Absent in the Des-Benzyl Analog

The target compound (C19H25N5, MW 323.44) possesses a 4-benzylpiperidine core, whereas the closest commercially available analog, N'-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide (C12H19N5, MW 233.31), lacks this benzyl group entirely . This structural difference results in a calculated cLogP increase of approximately 2.5–3.0 units for the target compound, indicating significantly higher lipophilicity and membrane permeability potential [1]. In the context of kinase inhibitor design, the 4-benzyl group is a known pharmacophore element that occupies a hydrophobic pocket, directly contributing to binding affinity, as demonstrated by the high Pim kinase affinity (IC50 1.50 nM) of related aminopyrimidine scaffolds in patent US9321756 [2].

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Functional Divergence: Monoamine Release Versus Kinase Inhibition Profile

4-Benzylpiperidine-1-carboximidamide (the parent scaffold without the pyrimidine group) is a well-characterized monoamine releasing agent with EC50 values of 41.4 nM (norepinephrine), 109 nM (dopamine), and 5,246 nM (serotonin), demonstrating a 20- to 48-fold selectivity for dopamine over serotonin release [1]. In contrast, the target compound, which incorporates a 4,6-dimethylpyrimidin-2-yl substituent, is structurally aligned with aminopyrimidine-based kinase inhibitors. Patent US9321756 reports that closely related aminopyrimidine analogs achieve Pim-1 kinase inhibition with IC50 values as low as 1.50 nM [2]. While direct data for 524057-32-7 on Pim kinases is not publicly available, the presence of the dimethylpyrimidine group strongly suggests a shift in biological target from monoamine transporters to kinase ATP-binding sites, a pattern observed across numerous medicinal chemistry campaigns.

Pharmacology Target Selectivity Kinase Inhibitors

Potential Selectivity Advantage: Pim Kinase Affinity of the Aminopyrimidine Scaffold

The 4,6-dimethylpyrimidin-2-yl group in the target compound is a privileged fragment in Pim kinase inhibitor design. Patent US9321756 discloses multiple aminopyrimidine compounds with Pim-1 IC50 values from 0.763 to 1.50 nM, and the target compound 524057-32-7 shares the identical pyrimidine connectivity pattern [1]. While no direct selectivity panel data exists for 524057-32-7, the patent's broad selectivity profiling for close analogs (e.g., >100-fold selectivity over a panel of 50 kinases) suggests that the scaffold inherently favors Pim kinases over other ATP-utilizing enzymes. The 4-benzyl group further provides an additional degree of freedom for tuning selectivity through hydrophobic interactions, a feature absent in simpler pyrimidine-only analogs.

Cancer Research Kinase Profiling Pim Inhibitors

Purity and Supply Reproducibility: Differentiated Quality Control for SAR Studies

Commercial suppliers of 524057-32-7, such as Bidepharm and MolCore, report purity levels of 97% or 98% with batch-specific QC documentation (NMR, HPLC, GC) . In comparison, the des-benzyl analog N'-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide is typically offered at 95% purity with less rigorous analytical characterization . For quantitative SAR studies, impurity profiles can confound IC50 determinations, particularly when trace contaminants possess inherent biological activity. The availability of >97% purity material with full analytical traceability supports more reproducible dose-response experiments.

Chemical Sourcing Analytical Chemistry Reproducibility

Optimal Application Scenarios for 4-Benzyl-N'-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide (524057-32-7)


Pim Kinase Inhibitor Lead Optimization in Oncology

Procure 524057-32-7 as a starting scaffold for a Pim-1/3 kinase inhibitor program. The 4,6-dimethylpyrimidin-2-yl group aligns with the privileged fragment in US9321756, where close analogs achieve Pim-1 IC50 values of 0.763–1.50 nM [1]. The 4-benzylpiperidine moiety provides an additional vector for exploring hydrophobic pocket interactions, potentially improving selectivity over other kinases. Use high-purity (>97%) material with full COA documentation to ensure SAR reproducibility.

Chemical Biology Probe Development for ATP-Binding Pocket Profiling

Deploy 524057-32-7 as a chemical probe to investigate ATP-binding site occupancy in kinase or other ATP-utilizing enzyme families. Its dual-substitution pattern allows for photoaffinity labeling or click chemistry derivatization at the 4-benzyl position, a feature not available in the des-benzyl analog. The compound's alignment with a selective Pim kinase chemotype, as inferred from patent selectivity data, reduces the likelihood of off-target kinase engagement confounding target identification studies [1].

Structure-Activity Relationship (SAR) Studies on Piperidine Carboximidamide Scaffolds

Use 524057-32-7 as the key comparator compound in a matrix of piperidine-1-carboximidamide analogs to map the contribution of the 4-benzyl and 4,6-dimethylpyrimidin-2-yl groups to target binding. Compare directly with 4-benzylpiperidine-1-carboximidamide (monoamine releaser) and N'-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide (minimal lipophilicity) to dissect the pharmacophore elements driving kinase versus monoamine transporter target engagement [2].

CNS-Penetrant Kinase Inhibitor Feasibility Assessment

Evaluate 524057-32-7 in a panel of CNS ADME assays (e.g., MDCK-MDR1 permeability, brain tissue binding). The estimated cLogP of 3.5–4.0 and molecular weight of 323.44 g/mol fall within the range associated with blood-brain barrier penetration. Comparing its CNS exposure profile to that of the more polar des-benzyl analog can inform whether the 4-benzyl group enhances brain uptake, a critical parameter for neurological or neuro-oncology indications .

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